

# An In-depth Technical Guide to the (-)-Isomer of Fenoxaprop-ethyl

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## Compound of Interest

Compound Name: Fenoxaprop-ethyl, (-)-

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This technical guide provides a comprehensive overview of the (-)-isomer of Fenoxaprop-ethyl, a chiral herbicide. The document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering detailed information on its chemical structure, properties, biological activity, and analytical methodologies.

## Introduction to Fenoxaprop-ethyl and its Stereoisomerism

Fenoxaprop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class.<sup>[1]</sup> It is widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.<sup>[1]</sup> The molecule possesses a chiral center, resulting in the existence of two enantiomers: the R-(+)-isomer and the S-(-)-isomer.<sup>[2][3][4]</sup> The herbicidal activity is primarily associated with the R-(+)-enantiomer, commercially known as Fenoxaprop-P-ethyl, while the S-(-)-isomer is considered significantly less active.<sup>[2][4][5]</sup> This guide focuses specifically on the chemical and biological characteristics of the S-(-)-isomer of Fenoxaprop-ethyl.

## Chemical Structure and Properties

The S-(-)-isomer of Fenoxaprop-ethyl, while less common commercially, shares the same molecular formula and mass as its R-(+)-counterpart. The key difference lies in the spatial arrangement of the atoms around the chiral carbon.

**Figure 1:** Chemical structure of Fenoxaprop-ethyl, (-)-isomer (S-enantiomer).

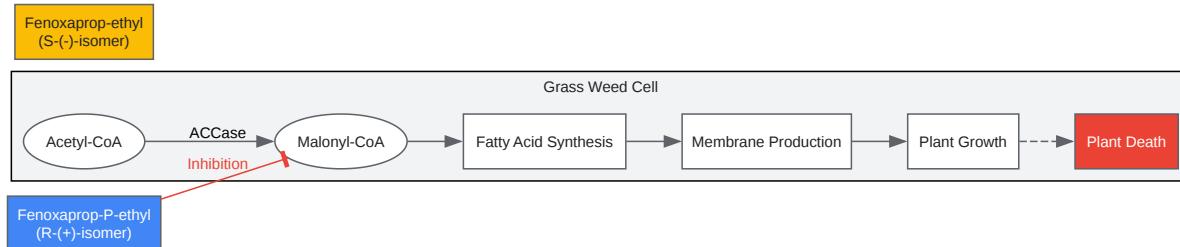
## Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of Fenoxaprop-ethyl. It's important to note that most physical properties are identical for both enantiomers.[\[6\]](#)

Property	Value	Reference
IUPAC Name	ethyl (2S)-2-[4-[(6-chloro-1,3-yl)oxy]phenoxy]propanoate	N/A
Molecular Formula	$C_{18}H_{16}ClNO_5$	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	361.8 g/mol	<a href="#">[7]</a> <a href="#">[8]</a>
CAS Registry Number	66441-23-4 (for racemic mixture)	<a href="#">[7]</a>
Appearance	White to off-white crystalline solid	N/A
Melting Point	84-85 °C (for racemic mixture)	N/A
Water Solubility	Low	<a href="#">[2]</a>

## Biological Activity and Mode of Action

The two enantiomers of Fenoxaprop-ethyl exhibit significant differences in their biological activity. The S-(-)-isomer is considered the herbicidally inactive form.[\[5\]](#)[\[6\]](#) The potent herbicidal effects are attributed to the R-(+)-isomer (Fenoxaprop-P-ethyl), which acts as an inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme.[\[2\]](#)[\[9\]](#) This enzyme is crucial for the biosynthesis of fatty acids in grasses.[\[1\]](#)[\[9\]](#) By blocking this pathway, Fenoxaprop-P-ethyl disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of the susceptible grassy weeds.[\[1\]](#) Broadleaf plants are generally tolerant because the ACCase enzyme in their cytoplasm is structurally different and insensitive to this class of herbicides.



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**Figure 2:** Simplified pathway of ACCase inhibition by the active R-(+)-isomer.

## Enantioselective Environmental Behavior

Research has shown that the two enantiomers of Fenoxaprop-ethyl behave differently in the environment, particularly in soil. Studies on the enantioselective degradation have demonstrated that the herbicidally inactive S-(-)-enantiomer degrades at a faster rate in soil compared to the active R-(+)-enantiomer.<sup>[5][6][10]</sup> This enantioselective degradation is primarily attributed to microbial processes.<sup>[5][10]</sup> Furthermore, Fenoxaprop-ethyl is relatively stable in terms of its configuration in soil, with no significant interconversion between the S-(-) and R-(+) forms observed during incubation studies.<sup>[5][6]</sup>

## Experimental Protocols

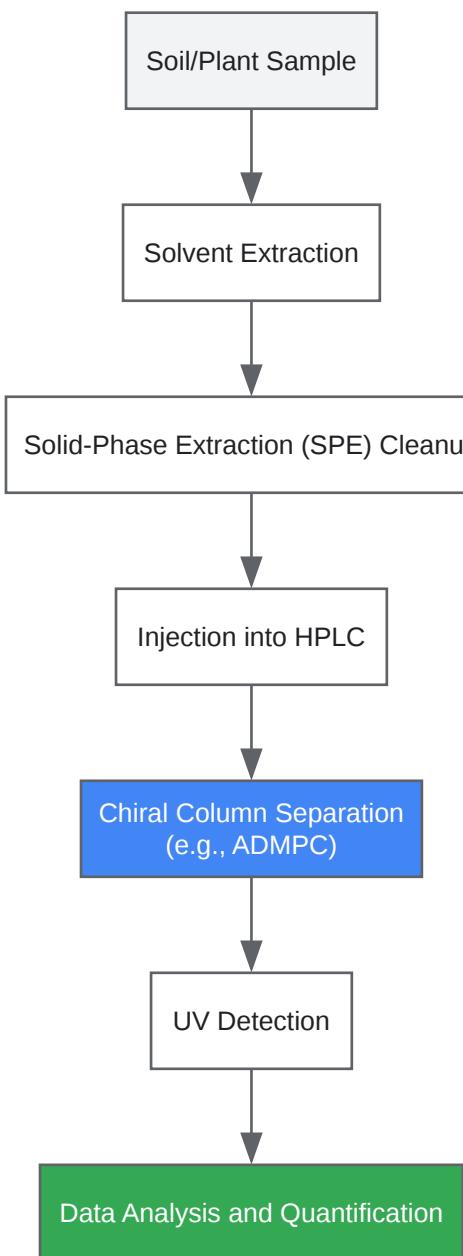
### Enantioselective Analysis by Chiral HPLC

The separation and quantification of the enantiomers of Fenoxaprop-ethyl are typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

#### Methodology:

- **Sample Preparation:** Soil or plant samples containing Fenoxaprop-ethyl are extracted using an appropriate organic solvent, such as acetonitrile or acetone. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances.

- Chiral HPLC Separation: The purified extract is injected into an HPLC system equipped with a chiral column. An amylose tri-(3,5-dimethylphenylcarbamate) (ADMPC) column is commonly used for this separation.[5][6][10]
- Mobile Phase: The mobile phase typically consists of a mixture of n-hexane and isopropanol, often with a small amount of trifluoroacetic acid to improve peak shape.[3]
- Detection: The separated enantiomers are detected using a UV detector, typically at a wavelength of 238 nm.
- Quantification: The concentration of each enantiomer is determined by comparing the peak areas to those of known analytical standards of the pure enantiomers.

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**Figure 3:** Experimental workflow for the enantioselective analysis of Fenoxaprop-ethyl.

## Synthesis and Resolution

The commercial production of Fenoxaprop-P-ethyl, the active R-enantiomer, involves stereospecific synthesis methods to ensure a high enantiomeric purity.[11][12] One common approach involves the use of a chiral starting material, such as R-(+)-2-(4-hydroxyphenoxy) propionic ester, which is then reacted with 2,6-dichlorobenzoxazole.[11][13] These synthetic

routes are designed to produce the desired R-(+)-isomer directly, minimizing the formation of the inactive S-(-)-isomer.

## Conclusion

The S-(-)-isomer of Fenoxaprop-ethyl is the herbicidally inactive enantiomer of this widely used herbicide. While sharing identical physical properties with its active counterpart, the R-(+)-isomer, its biological activity is negligible. The primary significance of the S-(-)-isomer lies in the context of environmental fate, where it exhibits faster microbial degradation in soil. The development of stereospecific synthetic methods for Fenoxaprop-P-ethyl has largely rendered the use of the racemic mixture obsolete, focusing on the delivery of the active ingredient in a more efficient and environmentally conscious manner. Understanding the properties and behavior of the inactive S-(-)-isomer is crucial for comprehensive environmental risk assessments and for optimizing the formulation and application of Fenoxaprop-based herbicides.

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